8-Epiiridodial glucoside tetraacetate
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Overview
Description
8-Epiiridodial glucoside tetraacetate is a terpene glycoside.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds related to 8-Epiiridodial glucoside tetraacetate, such as emodin-8-O-beta-D-glucoside, have potential neuroprotective effects. A study by Wang, Zhang, Ma, and Liu (2007) demonstrated that emodin-8-O-beta-D-glucoside can reduce neurological deficits and cerebral infarction areas in rats, suggesting its efficacy in treating cerebral ischemia-reperfused injury and glutamate-induced neuronal damage. The study found that this compound could penetrate the blood-brain barrier, distribute in brain tissue, and exert antioxidative effects while inhibiting glutamate neurotoxicity (Wang, Zhang, Ma, & Liu, 2007).
Biosynthesis in Plants
The biosynthesis of iridoid glucosides, which include compounds like 8-Epiiridodial glucoside, was studied in plants like Hebenstretia dentata. Damtoft, Jensen, Nielsen, and Thorsen (1992) observed that 8-epi-iridodial and its glucosides act as precursors in the biosynthesis of certain plant iridoid glucosides. This research helps in understanding the natural synthesis pathways of these compounds in plants (Damtoft, Jensen, Nielsen, & Thorsen, 1992).
properties
Product Name |
8-Epiiridodial glucoside tetraacetate |
---|---|
Molecular Formula |
C24H34O11 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(1S,4aS,7R,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H34O11/c1-11-7-8-17-12(2)9-30-23(19(11)17)35-24-22(33-16(6)28)21(32-15(5)27)20(31-14(4)26)18(34-24)10-29-13(3)25/h9,11,17-24H,7-8,10H2,1-6H3/t11-,17-,18-,19-,20-,21+,22-,23+,24+/m1/s1 |
InChI Key |
WRILMBKQMSIVJG-CHBUFIJZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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